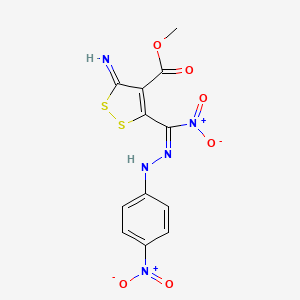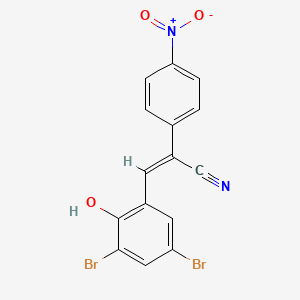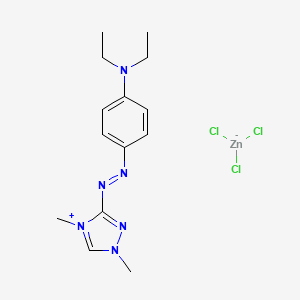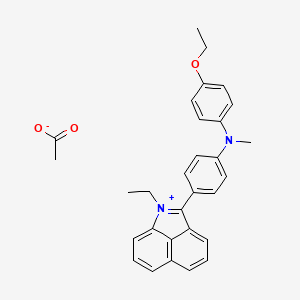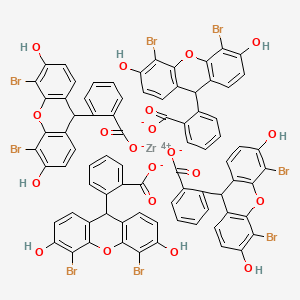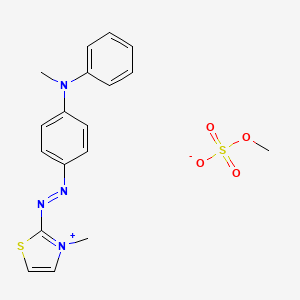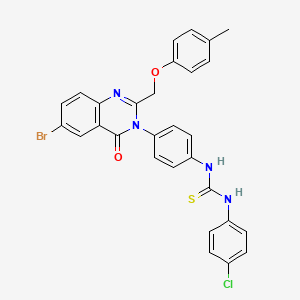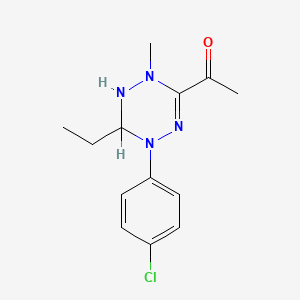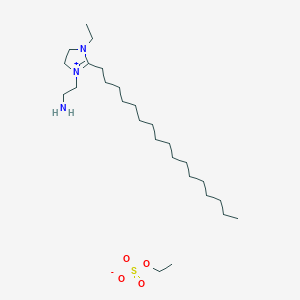
1-(2-Aminoethyl)-3-ethyl-2-heptadecyl-4,5-dihydro-1H-imidazolium ethyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-3-ethyl-2-heptadecyl-4,5-dihydro-1H-imidazolium ethyl sulphate is a cationic surfactant belonging to the class of imidazolium compounds. These compounds are known for their versatile applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, featuring a long hydrocarbon chain and an imidazolium head group, imparts it with distinct physicochemical properties.
準備方法
The synthesis of 1-(2-Aminoethyl)-3-ethyl-2-heptadecyl-4,5-dihydro-1H-imidazolium ethyl sulphate typically involves the reaction of a fatty acid with an aminoethyl compound. The process can be summarized as follows:
Synthesis of the Imidazoline Intermediate: The initial step involves the reaction of a fatty acid (such as heptadecanoic acid) with diethylenetriamine to form an imidazoline intermediate. This reaction is typically carried out under reflux conditions in the presence of a dehydrating agent.
Quaternization: The imidazoline intermediate is then quaternized with ethyl sulfate to form the final product. This step involves the reaction of the imidazoline with ethyl sulfate under controlled temperature and pressure conditions to ensure complete conversion.
Industrial production methods often involve continuous flow reactors to optimize the reaction conditions and improve yield and purity.
化学反応の分析
1-(2-Aminoethyl)-3-ethyl-2-heptadecyl-4,5-dihydro-1H-imidazolium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with altered physicochemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the imidazolium compound into its reduced form, which may have different applications.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl sulfate group can be replaced by other nucleophiles such as halides or alkoxides. These reactions can be carried out under mild conditions using appropriate solvents and catalysts.
科学的研究の応用
1-(2-Aminoethyl)-3-ethyl-2-heptadecyl-4,5-dihydro-1H-imidazolium ethyl sulphate has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a surfactant and emulsifier in various reactions and processes. Its ability to stabilize emulsions makes it valuable in the synthesis of nanoparticles and other colloidal systems.
Biology: In biological research, the compound is used as a transfection agent to deliver genetic material into cells. Its cationic nature allows it to interact with negatively charged cell membranes, facilitating the uptake of DNA or RNA.
Medicine: In medicine, it is explored for its potential as an antimicrobial agent. The compound’s ability to disrupt microbial cell membranes makes it effective against a wide range of pathogens.
Industry: In industrial applications, it is used as a corrosion inhibitor, fabric softener, and antistatic agent. Its surfactant properties make it valuable in formulations for detergents, personal care products, and lubricants.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-3-ethyl-2-heptadecyl-4,5-dihydro-1H-imidazolium ethyl sulphate involves its interaction with cell membranes and other molecular targets. The compound’s cationic nature allows it to bind to negatively charged surfaces, such as microbial cell membranes, leading to membrane disruption and cell lysis. Additionally, it can interact with various molecular pathways, affecting cellular processes and functions.
類似化合物との比較
1-(2-Aminoethyl)-3-ethyl-2-heptadecyl-4,5-dihydro-1H-imidazolium ethyl sulphate can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: This compound has a similar imidazolium structure but with different substituents, leading to variations in its physicochemical properties and applications.
Hydroxyethyl imidazolines: These compounds are based on fatty acid/aminoethyl ethanolamine and are used as rheology modifiers and adhesion promoters.
Aminoethyl imidazolines: These compounds are used as corrosion inhibitors, dispersants, and emulsifiers in various industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts it with distinct properties and a wide range of applications.
特性
CAS番号 |
93783-41-6 |
|---|---|
分子式 |
C26H55N3O4S |
分子量 |
505.8 g/mol |
IUPAC名 |
2-(3-ethyl-2-heptadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;ethyl sulfate |
InChI |
InChI=1S/C24H50N3.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-26(4-2)22-23-27(24)21-20-25;1-2-6-7(3,4)5/h3-23,25H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChIキー |
KDUXGBKWPRUDFR-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1CC)CCN.CCOS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




